tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQUQGKOQRLHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,2-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure is similar to known pharmacophores that exhibit biological activity against various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound demonstrate cytotoxic effects against cancer cell lines. For example:
- Cell Line Tested : FaDu hypopharyngeal tumor cells
- Mechanism : Induction of apoptosis
- IC50 Value : Demonstrated effective inhibition at nanomolar concentrations.
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as depression and anxiety.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective properties of the compound against oxidative stress:
- Model Used : In vitro neuronal cell cultures
- Findings : Significant reduction in cell death induced by oxidative agents.
Immunomodulation
This compound has shown promise in enhancing immune responses.
Case Study: PD-L1 Inhibition
In a PhD thesis exploring immune checkpoint inhibitors:
- Methodology : Rescue assay with mouse splenocytes exposed to recombinant PD-L1.
- Results : The compound significantly restored immune function at specific concentrations.
| Application Area | Cell Line/Model | Mechanism of Action | Key Findings |
|---|---|---|---|
| Anticancer Activity | FaDu cells | Induction of apoptosis | Effective inhibition at nanomolar IC50 |
| Neurological Disorders | Neuronal cell cultures | Reduction of oxidative stress-induced death | Significant neuroprotection observed |
| Immunomodulation | Mouse splenocytes | PD-L1 inhibition | Restoration of immune function |
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[3,2-c]pyridine Core
The table below compares tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate with derivatives differing in substituents or ring saturation:
Key Observations:
- Halogenated Derivatives (Br, I): Bromo and iodo substituents enable cross-coupling reactions (e.g., Suzuki, Sonogashira) but increase molecular weight and reduce solubility compared to the methyl analog .
- Saturated Derivatives : Octahydro variants (e.g., CAS 1147422-00-1) exhibit improved solubility and flexibility but reduced aromatic interactions .
Melting Points :
Reactivity :
- Bromo and iodo derivatives undergo faster cross-coupling reactions due to the leaving-group ability of halogens .
Biological Activity
tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 257937-10-3) is a heterocyclic compound characterized by its unique pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 234.29 g/mol. Its structure features a tert-butyl ester group and a pyrrolo[3,2-c]pyridine core that can undergo various chemical reactions such as oxidation and substitution, making it a versatile building block in organic synthesis .
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Anti-inflammatory Activity : In vitro assays have demonstrated that derivatives of this compound possess anti-inflammatory effects. For example, they have shown efficacy in reducing pro-inflammatory cytokine production in microglial cells .
- Anticancer Activity : The compound and its derivatives have been evaluated for their anticancer potential. Studies indicate that they exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Experimental Data
A series of experiments have been conducted to assess the biological activity of this compound:
| Study | Cell Line | Activity | IC50 (µM) |
|---|---|---|---|
| Study A | MV4-11 (AML) | Antiproliferative | 0.299 |
| Study B | BV2 Microglial Cells | Anti-inflammatory | Not specified |
| Study C | HepG-2 (Liver Cancer) | Cytotoxicity | Near Doxorubicin |
These findings suggest that the compound holds promise as a lead structure for further drug development targeting inflammatory diseases and cancer .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate?
- Methodological Answer : A typical synthesis involves Boc (tert-butoxycarbonyl) protection of the pyrrolo-pyridine nitrogen, followed by functionalization at the 2-position. For example, a related compound (tert-butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate) is synthesized via nucleophilic substitution using DMAP and triethylamine in dichloromethane at 0–20°C . Methylation at the 2-position can be achieved via alkylation reactions with methyl iodide under basic conditions. Purification often employs flash chromatography, and yields are optimized by controlling stoichiometry and reaction time.
Q. How is tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Peaks for the tert-butyl group (singlet at ~1.47 ppm) and pyrrolo-pyridine protons (aromatic region at 6.5–8.5 ppm) are diagnostic. Methyl groups appear as singlets near 2.3–2.5 ppm .
- HPLC : Purity ≥97% is standard, with retention times calibrated against reference standards .
- Mass Spectrometry : Exact mass (e.g., 246.0811 for related derivatives) confirms molecular formula .
Q. What are the key considerations for handling and storing this compound in a laboratory setting?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of the Boc group .
- Safety : Use PPE (gloves, goggles) due to acute toxicity and skin irritation risks. Avoid dust formation; handle in a fume hood .
Advanced Research Questions
Q. How can computational methods predict the reactivity of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-deficient 3-position in pyrrolo-pyridines is prone to nucleophilic attack, validated by Fukui indices and electrostatic potential maps . Molecular dynamics simulations further predict solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics .
Q. What strategies are employed to resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Refinement : Use SHELXL for high-resolution data to resolve twinning or disorder. Hydrogen-bonding patterns (e.g., C=O···H–N interactions) guide graph-set analysis to validate packing motifs .
- Validation Tools : Check R-factors and residual density maps. If ambiguities persist, alternative space groups (e.g., P21/c vs. P212121) are tested .
Q. How can the ester group in pyrrolo-pyridine derivatives be modified to enhance binding affinity in drug discovery?
- Methodological Answer :
- Functionalization : Hydrolyze the ester to a carboxylic acid for salt-bridge formation with target receptors (e.g., kinases). Alternatively, convert to amides via coupling reagents (EDC/HOBt) for improved metabolic stability .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2) at the 6-position to modulate π-π stacking with aromatic residues in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
